molecular formula C15H12O3 B1334804 4'-Formylbiphenyl-4-carboxylic acid methyl ester CAS No. 70916-89-1

4'-Formylbiphenyl-4-carboxylic acid methyl ester

Cat. No. B1334804
CAS RN: 70916-89-1
M. Wt: 240.25 g/mol
InChI Key: URINKTWOCVLGGR-UHFFFAOYSA-N
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Description

4’-Formylbiphenyl-4-carboxylic acid methyl ester is a chemical compound with the molecular formula C15H12O3 . It is a methyl ester derivative of 4’-formylbiphenyl-4-carboxylic acid, which is commonly used as a building block in organic synthesis . This chemical has potential uses in the fields of pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of 4’-Formylbiphenyl-4-carboxylic acid methyl ester can be represented by the SMILES string COC(=O)c1ccc(cc1)-c2ccc(C=O)cc2 . The InChI key for this compound is URINKTWOCVLGGR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 112-116 °C . Its molecular weight is 240.25 .

Scientific Research Applications

Synthetic Approaches and Structural Studies

  • 4'-Formylbiphenyl-4-carboxylic acid methyl ester has been utilized in synthetic approaches to create valuable organic ligands for metal-organic frameworks. Such compounds have been characterized through spectroscopy and X-ray crystallography, but demonstrated no antimicrobial activity against common bacteria and fungi (Ardeleanu et al., 2018).

Liquid Crystal Properties

  • Studies have examined the liquid crystal properties of compounds derived from biphenyl and carboxylic acids, highlighting their extensive smectic polymorphism. This research contributes to understanding the behavior of these compounds in various states (Butcher et al., 1995).

Medicinal Chemistry

  • In the realm of medicinal chemistry, derivatives of carboxylic acid esters, including 4'-Formylbiphenyl-4-carboxylic acid methyl ester, have been synthesized to investigate their potential in drug discovery, particularly for their binding properties at neurotransmitter transporters (Blough et al., 2000).

Chemoselective Esterification Methods

  • Research has also focused on developing chemoselective esterification methods involving carboxylic acids, a process relevant to the synthesis and modification of various organic compounds, including 4'-Formylbiphenyl-4-carboxylic acid methyl ester (Lee et al., 2001).

Safety And Hazards

The compound is classified as dangerous with hazard statements H315, H318, H335, and H400 . It may cause skin irritation, eye damage, and may be harmful if inhaled. It is also very toxic to aquatic life .

properties

IUPAC Name

methyl 4-(4-formylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-18-15(17)14-8-6-13(7-9-14)12-4-2-11(10-16)3-5-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URINKTWOCVLGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401900
Record name Methyl 4'-formyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Formylbiphenyl-4-carboxylic acid methyl ester

CAS RN

70916-89-1
Record name Methyl 4'-formyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(4-formylphenyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CG Blettner, WA König, W Stenzel… - The Journal of Organic …, 1999 - ACS Publications
The poly(ethylene glycol) ester of bromo-, iodo-, and triflate-para-substituted benzoates are smoothly cross-coupled with aryl boronic acids (Suzuki reaction) under “ligandless” …
Number of citations: 261 pubs.acs.org
M Segura, L Sánchez, J de Mendoza… - Journal of the …, 2003 - ACS Publications
… The latter was synthesized in racemic form by reacting 4‘-formylbiphenyl-4-carboxylic acid methyl ester (13) 18 with C 60 and N-octylglycine and subsequently deprotected in an acidic …
Number of citations: 86 pubs.acs.org

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